

Synthesis of Pseudostellarin G for Research Applications

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Compound of Interest		
Compound Name:	Pseudostellarin G	
Cat. No.:	B15575945	Get Quote

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pseudostellarin G is a cyclic octapeptide originally isolated from the roots of Pseudostellaria heterophylla, a plant used in traditional Chinese medicine.[1] Cyclic peptides like

Pseudostellarin G are of significant interest to the research community due to their diverse biological activities, which include antimicrobial and other pharmacological properties.[2] Their constrained cyclic structure often leads to increased metabolic stability and target specificity compared to their linear counterparts, making them attractive scaffolds for drug discovery and development. This document provides a detailed protocol for the chemical synthesis of Pseudostellarin G for research purposes, based on established solution-phase peptide synthesis methodologies. Additionally, it outlines the known signaling pathway associated with cyclic peptide extracts from P. heterophylla and presents key analytical data for the characterization of the synthesized compound.

Data Presentation

Characterization of synthesized **Pseudostellarin G** and related cyclic peptides is crucial for confirming its identity and purity. The following table summarizes the key analytical data that should be acquired.



Analytical Technique	Parameter	Expected Value/Observation	Reference
Mass Spectrometry (MS)	Molecular Weight (M)	C42H54N8O9	[3]
[M+H]+	Expected m/z ~823.4	[3]	
Nuclear Magnetic Resonance (NMR) Spectroscopy	1H NMR	Characteristic peaks for amino acid residues	[4]
13C NMR	Characteristic peaks for amino acid residues	[4]	
Infrared (IR) Spectroscopy	Amide I and Amide II bands	Characteristic absorptions for peptide bonds	[2]
High-Performance Liquid Chromatography (HPLC)	Purity	>95%	[5]

Experimental Protocols

The following is a representative protocol for the solution-phase synthesis of **Pseudostellarin G**. This method involves the sequential coupling of protected amino acid residues to form a linear peptide, followed by an intramolecular cyclization step.

Materials and Reagents:

- Fmoc-protected amino acids
- · Boc-protected amino acids
- Coupling reagents (e.g., HBTU, HATU, or DCC/HOBt)
- Bases (e.g., DIPEA, NMM)



- Deprotection reagents (e.g., piperidine in DMF for Fmoc, TFA for Boc)
- Solvents (e.g., DMF, DCM, MeOH)
- Resin for solid-phase synthesis (optional, for linear fragment assembly)
- Cyclization-promoting reagent (e.g., DPPA, HATU)
- Purification supplies (e.g., HPLC columns)

Protocol for Solution-Phase Synthesis of the Linear Octapeptide:

- Dipeptide Fragment Synthesis:
 - Couple the C-terminal amino acid (e.g., Boc-Pro-OH) with the penultimate amino acid methyl ester (e.g., H-Ala-OMe) using a standard coupling reagent like DCC in a suitable solvent such as DCM.
 - Isolate and purify the resulting dipeptide.
 - Repeat this process to synthesize the other required dipeptide fragments of the Pseudostellarin G sequence (Phe-Ser, Phe-Gly, Leu-Ala). Appropriate side-chain protection for Serine and Phenylalanine must be used.
- Fragment Condensation:
 - Selectively deprotect the N-terminus of one dipeptide fragment and the C-terminus of another.
 - Couple the two dipeptide fragments using a coupling reagent.
 - Repeat this process in a convergent or sequential manner to assemble the linear octapeptide.
- Final Deprotection:
 - Remove the N-terminal and C-terminal protecting groups from the fully assembled linear octapeptide.

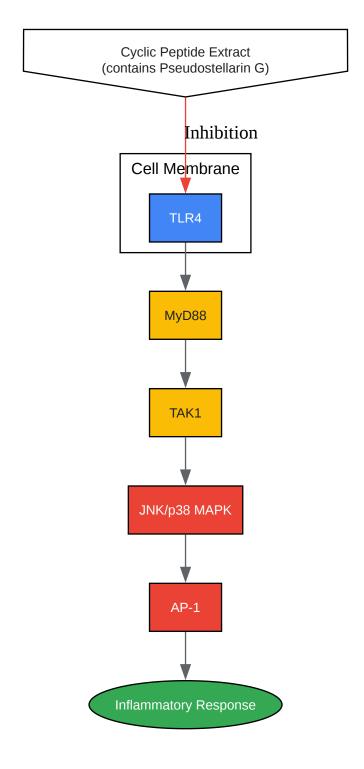


Protocol for Cyclization:

- Activation of the C-terminus:
 - Activate the C-terminal carboxylic acid of the linear peptide using a suitable activating agent.
- Intramolecular Cyclization:
 - Under high dilution conditions to favor intramolecular cyclization over intermolecular polymerization, add a base to neutralize the N-terminal ammonium salt and facilitate the cyclization reaction.
 - Allow the reaction to proceed until completion, monitoring by a technique such as TLC or LC-MS.
- Purification:
 - Purify the crude cyclic peptide by preparative HPLC to obtain Pseudostellarin G of high purity.
- Characterization:
 - Confirm the identity and purity of the final product using mass spectrometry, NMR spectroscopy, and IR spectroscopy.

Visualizations Signaling Pathway of Pseudostellaria heterophylla Cyclic Peptides



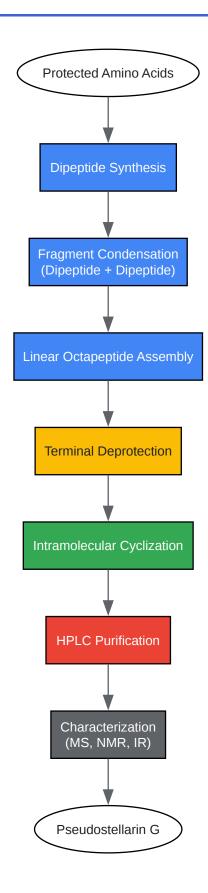


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Caption: TLR4/MyD88 signaling pathway inhibited by P. heterophylla cyclic peptides.

Experimental Workflow for Pseudostellarin G Synthesis





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Caption: Workflow for the solution-phase synthesis of **Pseudostellarin G**.



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